Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine

Synthetic chemistry Heterocyclic synthesis Cyclocondensation

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine (CAS 113918-51-7) is the prototypical fused pyrido-benzodiazepine imine scaffold, characterized by a pyridine ring annulated to a benzodiazepine core bearing a C6 imine group. Its molecular formula is C13H11N3 with a molecular weight of 209.25 g/mol.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 113918-51-7
Cat. No. B219992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine
CAS113918-51-7
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=N)N=C3N1C=CC=C3
InChIInChI=1S/C13H11N3/c14-13-11-6-2-1-5-10(11)9-16-8-4-3-7-12(16)15-13/h1-8,14H,9H2
InChIKeyZPDCPCGOMKZJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine (CAS 113918-51-7) – Core Scaffold Overview for Research Sourcing


Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine (CAS 113918-51-7) is the prototypical fused pyrido-benzodiazepine imine scaffold, characterized by a pyridine ring annulated to a benzodiazepine core bearing a C6 imine group. Its molecular formula is C13H11N3 with a molecular weight of 209.25 g/mol . The compound is most commonly supplied as the hydrobromide salt (C13H12BrN3, MW 290.16) at purities of ≥95% [1]. First reported by Kovtunenko et al. in 1987, the scaffold is synthesized via condensation of o-bromomethylbenzonitrile with 2-aminopyridines, proceeding through quaternary 2-aminopyridinium salt intermediates [2]. As the unsubstituted parent imine, it serves as a key synthetic intermediate and reference compound within the broader pyridobenzodiazepine family, distinct from the more extensively studied pyrido[2,3-b][1,4]benzodiazepin-6-one series.

Why Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine Cannot Be Casually Swapped with Other Pyridobenzodiazepine Scaffolds


The pyridobenzodiazepine class encompasses structurally divergent ring-fusion isomers, including pyrido[1,2-b][2,4]-, pyrido[2,3-b][1,4]-, and pyrido[3,4-b][1,4]-benzodiazepine frameworks, each with distinct electronic properties and receptor recognition profiles [1]. The C6 imine functionality in the [1,2-b][2,4] series creates a fundamentally different hydrogen-bonding pattern compared to the C6 carbonyl in the more common pyrido[2,3-b][1,4]benzodiazepin-6-one series (e.g., muscarinic M2 ligands such as AF-DX 250) [2]. The annulation regiochemistry determines whether the pyridine nitrogen is positioned to engage in charge-transfer interactions or metal coordination within biological targets. Furthermore, the oxidized imine in the parent scaffold provides a distinct synthetic handle for derivatization via reduction, alkylation, or acylation that is absent in the carbonyl or fully reduced analogs [3]. Substituting the [1,2-b][2,4] imine with a [2,3-b][1,4] carbonyl or a pyrrolobenzodiazepine without experimental validation thus risks misassignment of pharmacological activity or synthetic reactivity.

Quantitative Differentiation Evidence for Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine (CAS 113918-51-7)


Synthetic Accessibility: Direct Imine Formation via Single-Step Condensation vs. Multi-Step Carbonyl Routes in Competitor Scaffolds

The parent imine scaffold is accessed through a direct condensation of o-bromomethylbenzonitrile with 2-aminopyridine, yielding 6-amino-6,11-dihydropyrido[1,2-b][2,4]benzodiazepine in a single operational step via quaternary 2-aminopyridinium salt intermediates [1]. In contrast, the pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold requires a two-step sequence of anthranilic ester condensation with 3-amino-2-chloropyridine using potassium tert-butoxide, followed by lactam cyclization [2]. The imine-forming cyclocondensation eliminates the need for strong base and extended heating required in carbonyl-fused analog syntheses, resulting in a simpler reaction profile and reduced purification burden for the [1,2-b][2,4] scaffold [1].

Synthetic chemistry Heterocyclic synthesis Cyclocondensation

C6 Imine versus C6 Carbonyl: Differential Hydrogen-Bond Acceptor/Donor Capacity in Biological Target Engagement

The C6 imine in the target scaffold provides a geometrically and electronically distinct pharmacophoric element compared to the C6 carbonyl in pyrido[2,3-b][1,4]benzodiazepin-6-one analogs [1]. The imine nitrogen can act as a hydrogen-bond acceptor with a lone pair oriented in the ring plane, while the imine =NH group (in the amino tautomer 6-amino-6,11-dihydro form) can serve as a hydrogen-bond donor, a dual capacity absent in the carbonyl series where only H-bond acceptor character exists [2]. This tautomeric equilibrium between the imine (6-imino) and enamine (6-amino-6,11-dihydro) forms is a unique feature of the [1,2-b][2,4] scaffold, confirmed by NMR characterization in the original synthesis report [2]. The pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold, by contrast, is locked in the carbonyl oxidation state and cannot participate in the same tautomeric switching dynamic [3].

Medicinal chemistry Structure-activity relationships Pharmacophore modeling

Regiochemistry-Driven Divergence in Biological Target Profiles: Pyrido[1,2-b][2,4] vs. Pyrido[2,3-b][1,4] Annulation Isomers

The annulation regiochemistry fundamentally alters biological recognition. The pyrido[2,3-b][1,4]benzodiazepin-6-one series has been extensively validated as muscarinic acetylcholine receptor (M2) ligands, with AF-DX 250 showing selective M2 affinity. This selectivity arises from the [2,3-b] pyridine nitrogen positioning, which engages a specific hydrogen-bond network in the M2 orthosteric site [1]. In contrast, pyrido[1,2-b][2,4]benzodiazepine derivatives bearing a C6 imine have been explored in the context of peripheral-type benzodiazepine receptor (PBR/TSPO) ligand design, with the [1,2-b] annulation pattern positioning the pyridine nitrogen differently in three-dimensional space relative to the benzodiazepine core [2]. The N-1 pyridinium character of the [1,2-b][2,4] scaffold, resulting from the quaternary salt intermediate formation during synthesis, creates a permanent cation that is structurally impossible in the [2,3-b][1,4] series, conferring altered membrane permeability and target engagement profiles [3].

Receptor selectivity Peripheral benzodiazepine receptor Translocator protein (TSPO)

Purity and Salt Form Consistency for Reproducible Screening: Hydrobromide Salt vs. Free Base Analogs

The commercially supplied hydrobromide salt (CAS 113918-51-7, C13H12BrN3, MW 290.16) is consistently available at ≥95% purity from multiple established suppliers including Enamine Ltd. (Product ID EN300-02309) [1]. This salt form provides defined counterion stoichiometry critical for reproducible biological assay results. The free base (MW 209.25 g/mol) has a computed density of 1.241 g/cm³ and a boiling point of 356.2°C at 760 mmHg, indicating moderate volatility and thermal stability suitable for standard organic synthesis and purification protocols . In comparison, many pyrido[2,3-b][1,4]benzodiazepin-6-one analogs are supplied as free bases with variable crystallinity and hygroscopicity, introducing weighing and solubility inconsistencies in high-throughput screening workflows [2]. The hydrobromide salt demonstrates good solubility in polar organic solvents, facilitating stock solution preparation for both chemical derivatization and biological assay formatting [1].

Compound management Salt form selection Solubility

High-Value Application Scenarios for Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine (CAS 113918-51-7) in Research and Procurement


Medicinal Chemistry: Focused Library Synthesis for TSPO/PBR Ligand Discovery

The pyrido[1,2-b][2,4] scaffold bearing the C6 imine is structurally pre-organized for derivatization into peripheral-type benzodiazepine receptor (TSPO) ligands. The [1,2-b] annulation positions the pyridine nitrogen for potential charge-transfer interactions with TSPO, while the C6 imine provides a synthetic handle for N-alkylation, acylation, or sulfonylation to generate focused screening libraries. This application is directly supported by the scaffold's distinct pharmacophore relative to the muscarinic-targeted pyrido[2,3-b][1,4] series [1] and by precedent in the pyrrolobenzodiazepine TSPO ligand literature [2].

Antimicrobial Lead Generation: Cationic Pyridobenzodiazepine Salt Series

Derivatization of the parent imine scaffold via quaternization at the pyridine nitrogen or S-alkylation yields cationic pyrido-benzodiazepinium salts with demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria in agar diffusion assays [1]. The parent imine serves as the optimal starting material for such programs because the [1,2-b] annulation inherently positions the pyridine nitrogen for quaternization without requiring a separate pyridine introduction step, a feature not present in the [2,3-b] isomer series where the pyridine nitrogen is sterically and electronically deactivated [2].

Synthetic Methodology Development: Tautomer-Dependent Reactivity Studies

The imine-enamine tautomerism unique to the 6-imino-6,11-dihydro system makes this compound a valuable substrate for studying tautomer-dependent reactivity, including regioselective N- vs. C-alkylation, reduction chemoselectivity, and cycloaddition chemistry [1]. The tautomeric equilibrium, confirmed by NMR in the original synthesis report [2], provides a mechanistic probe absent in the locked carbonyl scaffolds of the pyrido[2,3-b][1,4]benzodiazepin-6-one series.

Reference Standard for Heterocyclic Scaffold Comparison Studies

As the unsubstituted parent compound of the pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine class, CAS 113918-51-7 serves as the essential reference standard for SAR studies comparing substituent effects across the scaffold. Its consistent hydrobromide salt form (≥95% purity) and documented synthetic accessibility via the Kovtunenko condensation [1] ensure reliable sourcing for control experiments when evaluating novel derivatives for target engagement or physicochemical property optimization.

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